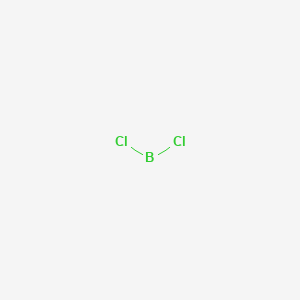

Dichloroboron

Description

Dichloroboron (BCl₂) is a boron chloride compound characterized by two chlorine atoms bonded to a central boron atom. Unlike the more common boron trichloride (BCl₃), dichloroboron exhibits distinct structural and electronic properties due to its reduced valency. It is typically generated as an intermediate in reactions involving boron halides or through the controlled decomposition of BCl₃ . Dichloroboron is highly reactive, serving as a precursor in synthesizing coordination complexes and heterocyclic boron-nitrogen compounds . Its reactivity stems from the electron-deficient boron center, which readily forms dative bonds with Lewis bases such as amines or ethers .

Propriétés

Numéro CAS |

10325-39-0 |

|---|---|

Formule moléculaire |

BCl2 |

Poids moléculaire |

81.72 g/mol |

InChI |

InChI=1S/BCl2/c2-1-3 |

Clé InChI |

GKWKOCYSCDZTAX-UHFFFAOYSA-N |

SMILES |

[B](Cl)Cl |

SMILES canonique |

[B](Cl)Cl |

Autres numéros CAS |

13842-52-9 |

Synonymes |

dichloroborane |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Boron Trichloride (BCl₃)

- Structure and Bonding : BCl₃ adopts a trigonal planar geometry with three equivalent B-Cl bonds (bond energy: 324.7150 kcal/mol) . In contrast, dichloroboron (BCl₂) likely exhibits a bent or linear geometry due to fewer substituents, resulting in lower total bond energy (215.6264 kcal/mol) .

- Reactivity : BCl₃ is a strong Lewis acid widely used in catalysis and semiconductor processing. Dichloroboron, with fewer electron-withdrawing chlorine atoms, shows enhanced electrophilicity and participates in unique coordination reactions (e.g., forming spiranic N→B complexes) .

- Applications : BCl₃ is industrially significant in organic synthesis (e.g., Friedel-Crafts reactions), while dichloroboron is primarily utilized in niche applications, such as synthesizing boron-nitrogen heterocycles .

Phenylborondichloride (C₆H₅BCl₂)

- Structure : Phenylborondichloride incorporates a phenyl group attached to BCl₂, altering its electronic properties. Its total bond energy (238.3500 kcal/mol) is higher than BCl₂ but lower than BCl₃, reflecting the stabilizing effect of the aromatic ring .

- Reactivity : The phenyl group donates electron density to boron, reducing its Lewis acidity compared to BCl₂. This compound is less reactive in coordination chemistry but serves as a precursor to arylboron esters .

Boron Dihalide Azides (BX₂N₃, X = F, Cl, Br)

- Synthesis: These compounds are synthesized by reacting BCl₃ with trimethylsilyl azide (Me₃SiN₃), yielding (BCl₂N₃)₃ .

- Stability: Infrared spectroscopy reveals that boron dihalide azides form oligomers, whereas dichloroboron monomers are more transient and reactive .

Data Tables

Table 1: Bond Energy Comparison of Boron Chlorides

| Compound | Total Bond Energy (kcal/mol) | Stability Relative to BCl₃ |

|---|---|---|

| Boron Trichloride (BCl₃) | 324.7150 | Baseline (Most Stable) |

| Dichloroboron (BCl₂) | 215.6264 | 33.4% Less Stable |

| Phenylborondichloride | 238.3500 | 26.6% Less Stable |

Research Findings and Limitations

- Coordination Behavior : Dichloroboron forms stable spiranic structures via N→B coordination, as confirmed by NMR and X-ray diffraction . This property is absent in BCl₃, which primarily acts as a Lewis acid without forming such complexes.

- Synthetic Challenges : Dichloroboron’s instability necessitates in situ generation, limiting its isolation and characterization .

- Thermodynamic Instability : The lower bond energy of BCl₂ compared to BCl₃ makes it more reactive but less suitable for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.